molecular formula C22H28N2O2 B2357229 N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide CAS No. 954244-06-5

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2357229
CAS No.: 954244-06-5
M. Wt: 352.478
InChI Key: JRLFBJAKDSZKHG-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylated piperidine is reacted with p-tolyloxyacetic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating conditions such as pain, inflammation, or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide: is similar to other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the p-tolyloxy group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFBJAKDSZKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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